molecular formula C16H15NO3 B14218735 Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- CAS No. 827024-93-1

Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)-

Cat. No.: B14218735
CAS No.: 827024-93-1
M. Wt: 269.29 g/mol
InChI Key: LSFUDTLFDKCQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a phenol group attached to an indole ring, which is further substituted with two methoxy groups at positions 4 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. In this method, phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole ring. The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as methylation to introduce methoxy groups and subsequent cyclization to form the indole ring. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 4 and 6 enhances its stability and reactivity compared to other indole derivatives .

Properties

CAS No.

827024-93-1

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

4-(4,6-dimethoxy-1H-indol-3-yl)phenol

InChI

InChI=1S/C16H15NO3/c1-19-12-7-14-16(15(8-12)20-2)13(9-17-14)10-3-5-11(18)6-4-10/h3-9,17-18H,1-2H3

InChI Key

LSFUDTLFDKCQCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=CN2)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.